molecular formula C18H18FNO2 B12971761 (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12971761
M. Wt: 299.3 g/mol
InChI Key: PBJFFDZRBFEUPB-IAGOWNOFSA-N
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Description

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorinated aromatic compounds in substitution reactions to attach the fluorophenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic fluorine can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine substitution.

    1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine.

    1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential alterations in biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and interactions with molecular targets, making it distinct from its non-fluorinated analogs.

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17-/m1/s1

InChI Key

PBJFFDZRBFEUPB-IAGOWNOFSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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